molecular formula C15H13IN2O B12603151 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole CAS No. 918440-11-6

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole

Cat. No.: B12603151
CAS No.: 918440-11-6
M. Wt: 364.18 g/mol
InChI Key: TWOOAXXFFAQRSR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-6-methyl-2H-indazole.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 5-(Benzyloxy)-6-methyl-2H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to bind to certain enzymes or receptors, while the iodine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is unique due to the presence of the iodine atom at the 3-position, which can significantly alter its reactivity and biological activity compared to other similar compounds. The combination of the benzyloxy, iodine, and methyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Biological Activity

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the iodination of indazole derivatives followed by the introduction of the benzyloxy group. Various synthetic pathways have been explored to optimize yield and purity. Recent studies have highlighted methods that enhance the efficiency of synthesizing indazole derivatives with specific functional groups that contribute to their biological activity .

Anti-inflammatory Activity

Research has demonstrated that indazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory pathway. For instance, a related study reported concentration-dependent inhibition of COX-2 by various indazole derivatives, with some achieving up to 78% inhibition at higher concentrations . The IC50 values for these compounds ranged from 12.32 μM to 23.42 μM, indicating their potential as anti-inflammatory agents.

Table 1: IC50 Values for Indazole Derivatives Against COX-2

CompoundIC50 (μM)
Indazole23.42
5-Aminoindazole12.32
6-Nitroindazole19.22
Celecoxib (standard)5.10

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including protozoa and bacteria. Studies indicate that this compound exhibits potent activity against Giardia intestinalis and Trichomonas vaginalis, with some derivatives showing efficacy exceeding that of metronidazole .

Table 2: Antimicrobial Activity of Indazole Derivatives

PathogenCompoundActivity (μg/mL)
Giardia intestinalis5-(benzyloxy)-3-iodo<1
Trichomonas vaginalis5-(benzyloxy)-3-iodo<1
Candida albicansCompound 18 >10
Escherichia coliCompound 21 >50

Anticancer Activity

Indazoles, including derivatives like this compound, have shown promise in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth. For instance, some studies indicate that indazole derivatives can inhibit pan-Pim kinases with IC50 values in the nanomolar range . This suggests a potential role for these compounds in targeted cancer therapies.

Case Studies

  • Inhibition of Pan-Pim Kinases : A study highlighted the effectiveness of synthesized indazoles against Pim kinases, crucial for cell proliferation and survival in cancer cells. Among the tested compounds, several exhibited strong inhibitory effects with IC50 values as low as 0.4 nM .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of indazoles demonstrated significant inhibition of TNF-alpha production, showcasing their potential in treating inflammatory diseases .

Properties

CAS No.

918440-11-6

Molecular Formula

C15H13IN2O

Molecular Weight

364.18 g/mol

IUPAC Name

3-iodo-6-methyl-5-phenylmethoxy-2H-indazole

InChI

InChI=1S/C15H13IN2O/c1-10-7-13-12(15(16)18-17-13)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

TWOOAXXFFAQRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C=C1OCC3=CC=CC=C3)I

Origin of Product

United States

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